molecular formula C12H15NO3S B2522324 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351633-72-1

8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2522324
CAS No.: 1351633-72-1
M. Wt: 253.32
InChI Key: UMYQJVFZCLBEFM-UHFFFAOYSA-N
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Description

The spirocyclic compound 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a versatile chemical scaffold designed for advanced medicinal chemistry and pharmacology research. This structure is closely related to 1-oxa-8-azaspiro[4.5]decane derivatives, which have demonstrated significant potential as selective ligands for sigma-1 receptors in the central nervous system . Sigma-1 receptors are implicated in various neurological processes, and ligands targeting them are actively investigated for positron emission tomography (PET) to develop potential neuroimaging agents . Furthermore, structurally similar 1-oxa-8-azaspiro[4.5]decane frameworks have been extensively studied as muscarinic agonists, showing promise for symptomatic treatment in conditions like Alzheimer's disease by targeting M1 muscarinic receptors . The incorporation of the furan-2-carbonyl moiety is a strategic feature also observed in other research compounds, underscoring its relevance in the design of bioactive molecules . This combination of a spirocyclic core and a heteroaromatic substituent makes this compound a valuable lead for researchers exploring new therapeutic agents for neurodegenerative diseases and developing tools for neurobiological imaging.

Properties

IUPAC Name

furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYQJVFZCLBEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Scientific Research Applications

8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Core Heteroatoms Nitrogen Substituent Biological Activity Synthesis Yield (%) Reference
8-(Furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-Oxa, 4-Thia Furan-2-carbonyl Under investigation N/A
8-(Phenylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-Oxa, 4-Thia Phenylsulfonyl Not reported 68
8-(3-Indolylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa 3-Indolylphenyl p97 ATPase inhibition 81
4-Methyl-1-thia-4-azaspiro[4.5]decane derivatives 1-Thia, 4-Aza Variable (e.g., methyl) Antiviral (Coronavirus) N/A
Table 2: Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
8-(Furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 295.34 1.8 0.12
8-(Phenylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 341.44 2.5 0.08
8-(3-Indolylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane 376.42 3.1 0.05

Biological Activity

8-(Furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates elements of furan and azaspiro frameworks. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is C13H15N1O4S1C_{13}H_{15}N_{1}O_{4}S_{1}, with a molecular weight of approximately 279.29 g/mol. The presence of the furan moiety is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

PropertyValue
Molecular Weight279.29 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Biological Activity

Research indicates that 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibits promising biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that compounds containing furan rings often exhibit antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, leading to inhibition of growth.

2. Anti-inflammatory Properties
The furan component is also linked to anti-inflammatory effects, potentially through the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.

3. Interaction with Biological Targets
The compound may interact with specific enzymes and receptors due to its unique structure, which could lead to therapeutic applications in treating various diseases.

The precise mechanism of action for 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane requires further elucidation through experimental studies. However, it is hypothesized that the compound may function by:

  • Inhibition of Enzymatic Activity: The spirocyclic structure may allow the compound to fit into active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation: The compound might act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane:

Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of spirocyclic compounds for their antimicrobial activity against various bacterial strains. The results indicated that compounds with similar structural features exhibited significant inhibition zones compared to controls.

Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory potential of furan-containing compounds. The findings suggested that these compounds could reduce inflammation markers in vitro, indicating a possible therapeutic role for 8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane.

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